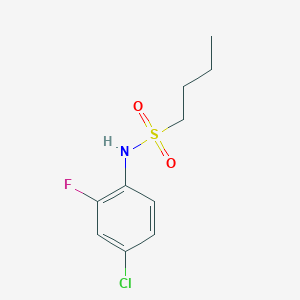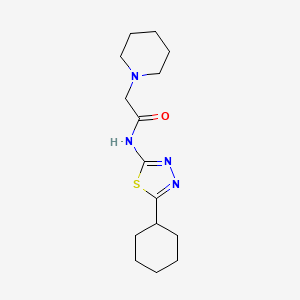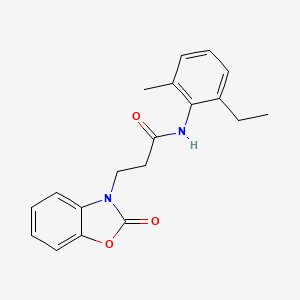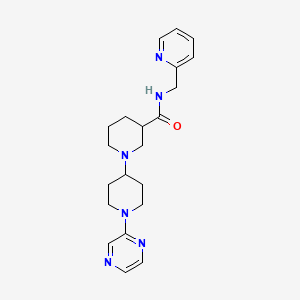
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the flow of chloride ions across cell membranes. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 is used to inhibit the activity of CFTR in order to study its function and potential therapeutic applications.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 inhibits the activity of this compound by binding to a specific site on the protein. This prevents chloride ions from passing through the channel, which can have a number of physiological effects.
Biochemical and Physiological Effects
This compound(inh)-172 has a number of biochemical and physiological effects. By inhibiting the activity of this compound, it can affect the regulation of ion and fluid transport in the lungs and other organs. This can have implications for the treatment of cystic fibrosis and other diseases that involve the dysfunction of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 has a number of advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of this compound, which allows for the study of its function in isolation. However, it can also have off-target effects on other proteins and ion channels, which can complicate the interpretation of results. Additionally, the effects of this compound(inh)-172 may vary depending on the cell type and experimental conditions.
Orientations Futures
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 and its potential therapeutic applications. One area of research is the development of more specific inhibitors of this compound that can target specific mutations and restore function to the protein. Additionally, there is ongoing research into the role of this compound in other physiological processes, such as the regulation of insulin secretion in the pancreas. Finally, there is interest in the development of gene therapy approaches to treat cystic fibrosis and other diseases that involve mutations in the this compound gene.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-2-fluoroaniline with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure this compound(inh)-172.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 is used in scientific research to study the function of this compound and its potential therapeutic applications. This compound is involved in a number of physiological processes, including the regulation of ion and fluid transport in the lungs and other organs. Mutations in the this compound gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound(inh)-172 is used to inhibit the activity of this compound in order to study its function and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCLRCLUMXENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5364189.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)

![4-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5364225.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5364241.png)
![2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5364246.png)


![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)



![N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine](/img/structure/B5364308.png)
![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)